molecular formula C16H15Cl2NO3S B3127728 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338424-13-8

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B3127728
CAS No.: 338424-13-8
M. Wt: 372.3 g/mol
InChI Key: STSWFTBGZGCHTD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C16H15Cl2NO3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfinyl chloride with 4-chloroaniline to form an intermediate sulfinamide. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and hydroxyl groups play a crucial role in its reactivity and binding affinity. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfinyl chloride
  • 4-chloroaniline
  • 2-hydroxy-2-methylpropanoic acid

Uniqueness

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and sulfinyl group make it particularly versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(4-Chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide, with the CAS number 338424-13-8, is a complex organic compound notable for its potential biological activities. Its molecular formula is C16H15Cl2NO3S, indicating a structure that includes chlorine, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in various fields such as medicinal chemistry, biology, and pharmaceuticals due to its unique properties and possible therapeutic applications.

The biological activity of this compound is primarily attributed to its sulfinyl and hydroxyl functional groups. These groups enhance the compound's reactivity and binding affinity to specific biological targets. The potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to various pharmacological effects.
  • Cellular Interaction : It may interact with cellular receptors or pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate antiproliferative effects against colon cancer cell lines (HCT-116) with promising apoptotic activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A detailed study focused on the synthesis of N-alkyl derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested against HCT-116 colon cancer cells, revealing IC50 values indicating effective inhibition of cell growth at low concentrations.

Study on Antimicrobial Properties

In another investigation, derivatives of this compound were evaluated for their efficacy against common pathogens. The results demonstrated varying degrees of effectiveness, suggesting that structural modifications could enhance antimicrobial potency.

PropertyValue
Molecular Formula C16H15Cl2NO3S
Molecular Weight 372.26 g/mol
CAS Number 338424-13-8
IUPAC Name N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfinyl-2-hydroxy-2-methylpropanamide

Biological Activity Summary

Activity TypeObservations
Anticancer Effective against HCT-116 cells; induces apoptosis
Antimicrobial Active against various bacterial strains; further studies needed

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfinyl-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-16(21,10-23(22)14-8-4-12(18)5-9-14)15(20)19-13-6-2-11(17)3-7-13/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSWFTBGZGCHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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